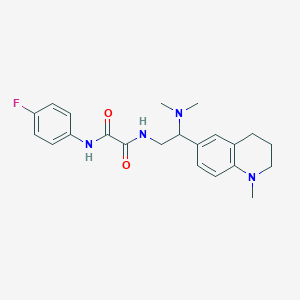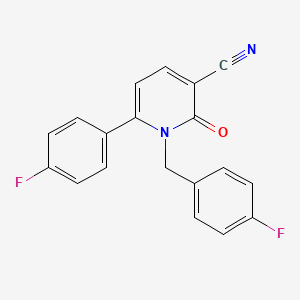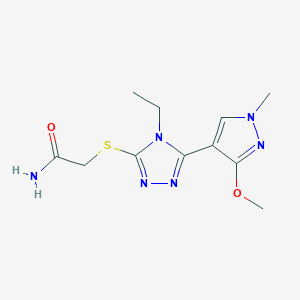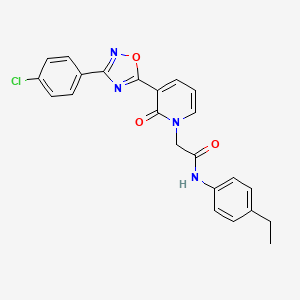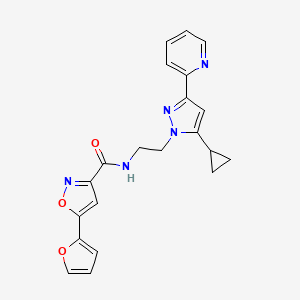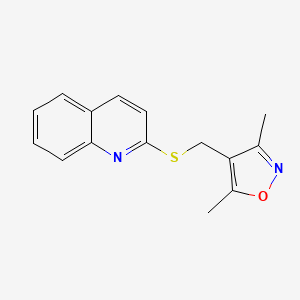
3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole” is complex. Quinoline is an aromatic nitrogen-containing heterocyclic compound . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Among the known strategies directed towards the synthesis of isoxazole derivatives, the reactions of aldehydes with primary nitro compounds have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .Aplicaciones Científicas De Investigación
Antimicrobial and Mosquito Larvicidal Activities
Research on compounds structurally similar to 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole has shown promising antimicrobial and mosquito larvicidal properties. For instance, the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrated good antibacterial and antifungal activity against various strains. Additionally, some of these compounds were found to be lethal for mosquito larvae, indicating their potential in controlling mosquito-borne diseases (Rajanarendar et al., 2010).
Antitumor Evaluation
Another research direction involves the evaluation of related compounds for their antitumor activities. The efficient regioselective synthesis of Isoxazolo[5,4‐b]pyridines and related annulated compounds has been explored, with some newly synthesized compounds being evaluated as potential antitumor agents. This research opens pathways for developing new therapeutic agents targeting specific cancers (Hamama et al., 2012).
Photo-antiproliferative Activity
Compounds incorporating isoxazole and quinolinone frameworks have been synthesized and assessed for their photo-antiproliferative activities against various cancer cell lines. These studies aim to identify compounds that can be activated by light to exert cytotoxic effects selectively on cancer cells, offering a potential avenue for targeted cancer therapy (Chimichi et al., 2006).
Antimicrobial Activities of Isoxazole Coupled Quinazolin-4(3H)-one Derivatives
Further expanding on the antimicrobial potential, novel isoxazole coupled quinazolin-4(3H)-one derivatives have been synthesized and showed significant analgesic, anti-inflammatory, and antimicrobial activities. Such studies suggest these compounds could serve as leads for the development of new drugs with multiple therapeutic properties (Saravanan et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-4-(quinolin-2-ylsulfanylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-10-13(11(2)18-17-10)9-19-15-8-7-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSCFMILKZSYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

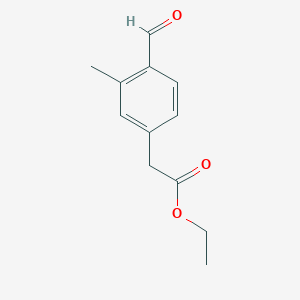
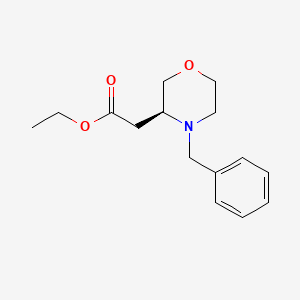
![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)
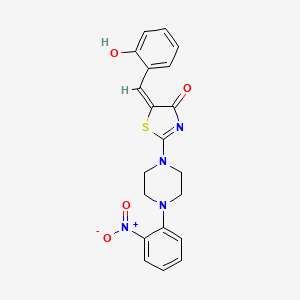
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)
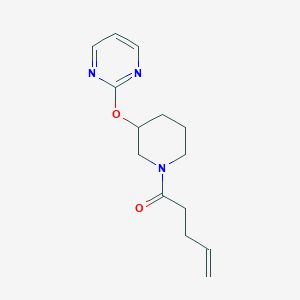
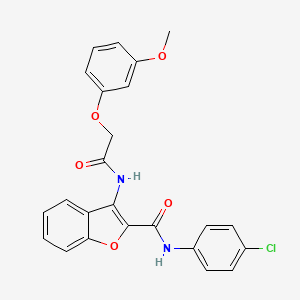
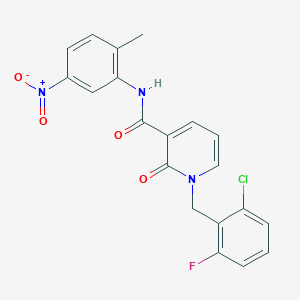
![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)
